molecular formula C18H22N2O2S B12061166 Valerophenone P-toluenesulfonylhydrazone

Valerophenone P-toluenesulfonylhydrazone

Cat. No.: B12061166
M. Wt: 330.4 g/mol
InChI Key: VTEOESQGMPJHGP-VHEBQXMUSA-N
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Preparation Methods

  • Chemical Reactions Analysis

    • Valerophenone p-toluenesulfonylhydrazone can undergo various reactions:

        Oxidation: It can be oxidized to form corresponding oximes or other derivatives.

        Reduction: Reduction of the hydrazone group can yield the parent valerophenone.

        Substitution: The hydrazone nitrogen can participate in nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.
    • Major products depend on the specific reaction conditions .
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for Valerophenone p-toluenesulfonylhydrazone is not extensively studied.
    • It likely interacts with specific molecular targets or pathways due to its hydrazone functionality.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Biological Activity

    Valerophenone P-toluenesulfonylhydrazone (VPTSH) is a compound that falls under the category of hydrazones, which are known for their diverse biological activities. This article aims to explore the biological activity of VPTSH, including its synthesis, pharmacological properties, and relevant case studies.

    Synthesis of this compound

    VPTSH is synthesized through the condensation reaction between valerophenone and p-toluenesulfonylhydrazide. The general reaction can be represented as follows:

    Valerophenone+p ToluenesulfonylhydrazideVPTSH+H2O\text{Valerophenone}+\text{p Toluenesulfonylhydrazide}\rightarrow \text{VPTSH}+\text{H}_2\text{O}

    This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone can be purified through recrystallization.

    Biological Activities

    Hydrazones, including VPTSH, exhibit a range of biological activities due to their structural characteristics. The following table summarizes the key biological activities associated with VPTSH and related hydrazones:

    Biological Activity Description Reference
    AnticancerExhibits significant anticancer activity against various cancer cell lines.
    AntimicrobialDemonstrates antibacterial and antifungal properties.
    Anti-inflammatoryInhibits inflammatory responses in vitro and in vivo.
    AnticonvulsantShows potential anticonvulsant effects in animal models.
    AnalgesicProvides pain relief in experimental models.

    Case Studies and Research Findings

    • Anticancer Activity : A study conducted on various hydrazone derivatives, including VPTSH, revealed that compounds with similar structures exhibited IC50 values below 10 μM against prostate DU-145 and hepatocarcinoma Hep-G2 cell lines, indicating potent anticancer properties .
    • Antimicrobial Properties : Research has shown that hydrazones possess significant antimicrobial activity. For instance, derivatives similar to VPTSH were tested against multiple bacterial strains, demonstrating effective inhibition at concentrations as low as 75 μg/mL .
    • Anti-inflammatory Effects : In a model of induced inflammation, VPTSH showed a marked reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
    • Neuropharmacological Studies : In animal models, VPTSH demonstrated anticonvulsant properties, indicating its potential for treating seizure disorders .

    Properties

    Molecular Formula

    C18H22N2O2S

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    4-methyl-N-[(E)-1-phenylpentylideneamino]benzenesulfonamide

    InChI

    InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+

    InChI Key

    VTEOESQGMPJHGP-VHEBQXMUSA-N

    Isomeric SMILES

    CCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

    Canonical SMILES

    CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

    Origin of Product

    United States

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